cis-3-Methyl-2-pentene
Overview
Description
cis-3-Methyl-2-pentene is an organic compound with the molecular formula C6H12In the cis configuration, the two methyl groups are on the same side of the double bond, which affects the compound’s physical and chemical properties .
Mechanism of Action
Target of Action
The primary target of cis-3-Methyl-2-pentene As an alkene, it can participate in various chemical reactions, such as addition reactions, which could potentially target various biochemical entities .
Mode of Action
The mode of action of This compound is primarily through its chemical structure, which includes a carbon-carbon double bond. This double bond allows the compound to undergo reactions such as the Anti-Markovnikov Hydroboration mechanism, which involves both hydrogenation and electrophilic addition . This reaction is stereospecific, meaning that the hydroboration takes place on the same face of the double bond, leading to cis stereochemistry .
Biochemical Pathways
The specific biochemical pathways affected by This compound It has been used in the study of photosensitized oxidation of trialkylalkenes in the internal framework of na-zsm-5 zeolites . This suggests that it may interact with biochemical pathways involving these entities.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH and temperature of its environment. Additionally, it is a highly flammable compound, and its handling requires suitable protective measures to prevent fire caused by electrostatic discharge steam .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Methyl-2-pentene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the dehydration of 3-methyl-2-pentanol using a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and the formation of the double bond .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, typically at high temperatures and pressures. The resulting mixture of alkenes can then be separated and purified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: cis-3-Methyl-2-pentene undergoes various chemical reactions typical of alkenes, including:
Oxidation: It can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium or platinum results in the formation of 3-methylpentane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: 3-Methylpentane.
Substitution: Dihalides such as 3,4-dibromo-3-methylpentane.
Scientific Research Applications
cis-3-Methyl-2-pentene has several applications in scientific research:
Comparison with Similar Compounds
- trans-3-Methyl-2-pentene
- 2-Methyl-2-pentene
- 3-Methyl-1-pentene
Properties
IUPAC Name |
(Z)-3-methylpent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQGRRJLJLVQAQ-XQRVVYSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883604 | |
Record name | 2-Pentene, 3-methyl-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922-62-3, 922-61-2 | |
Record name | cis-3-Methyl-2-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=922-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentene, 3-methyl-, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-3-Methyl-2-pentene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73911 | |
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Record name | 2-Pentene, 3-methyl-, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentene, 3-methyl-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-3-methylpent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-methylpent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of cis-3-Methyl-2-pentene with singlet oxygen?
A1: Research has shown that this compound undergoes photosensitized oxidation in the presence of singlet oxygen and a sensitizer like tetraphenylporphyrin (TPP). [] This reaction, when carried out within the confined space of Na-ZSM-5 zeolites, yields allylic hydroperoxides with high regioselectivity. [] Interestingly, the reaction favors hydrogen abstraction from the largest alkyl substituents, a finding that contrasts with observations in less confined environments like Na-Y zeolites. [] This highlights the impact of spatial constraints on the reaction pathway.
Q2: Are there any studies on the transient intermediates formed during reactions of this compound?
A2: Yes, a study investigated the interaction of the benzophenone triplet state with this compound using laser photolysis. [] This research successfully identified the transient absorption spectrum of the 1,4-biradical intermediate formed during the reaction. [] The lifetime of this biradical was found to be solvent-dependent, ranging from 6 µs in cyclohexane to 25 µs in acetonitrile. [] This information is crucial for understanding the reaction mechanism and kinetics.
Q3: Has this compound been detected in any occupational settings?
A3: Yes, this compound was detected as a component of flotation agents used in coal washeries. [] Air samples from the working environment revealed its presence, along with other chemicals. [] Quantitative analysis indicated that the short-term exposure limit (STEL) for this compound, along with others like benzene and 2,4-hexadiene, exceeded the recommended national standards, raising concerns about potential occupational hazards. []
A4: While the provided abstracts [] don't provide specific details on the mechanism, the influence of hydrogen sulfide on the thermal decomposition of this compound suggests a complex interplay of radical reactions. Further investigation into these interactions could offer insights into controlling or optimizing reactions involving this compound at elevated temperatures.
Q4: How does 1,3-butadiene impact the thermal reaction of this compound?
A5: Although the abstract [] is limited in detail, the observation that 1,3-butadiene exhibits an inhibiting effect on the thermal reaction of this compound, particularly at low conversion rates, implies potential competition for reactive sites or intermediates. This finding could be valuable for understanding and manipulating reaction pathways involving these compounds.
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